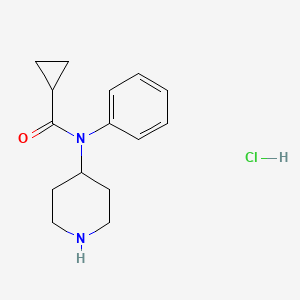

N-フェニル-N-4-ピペリジニルシクロプロパンカルボキサミド一塩酸塩

概要

説明

Cyclopropyl norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a presumptive metabolite of cyclopropyl fentanyl and is primarily used in research and forensic applications .

科学的研究の応用

Cyclopropyl norfentanyl (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference standard for analytical methods such as mass spectrometry and chromatography.

Biology: To study the metabolic pathways and biotransformation of fentanyl analogs.

Medicine: In forensic toxicology to detect and quantify fentanyl analogs in biological samples.

Industry: Used in the development of new analytical techniques for the detection of synthetic opioids

作用機序

シクロプロピルノルフェンタニル(塩酸塩)は、中枢神経系のオピオイド受容体に結合することにより、その効果を発揮します。これは、内因性オピオイドの作用を模倣し、鎮痛作用と鎮静作用をもたらします。 主要な分子標的は、痛みの調節と報酬経路に関与するμオピオイド受容体です .

6. 類似の化合物との比較

シクロプロピルノルフェンタニル(塩酸塩)は、シクロプロピル基の存在により、独自の化学的および薬理学的特性を持っています。類似の化合物には以下のようなものがあります。

- シクロプロピルフェンタニル

- シクロブチルフェンタニル

- シクロペンチルフェンタニル

- シクロヘキシルフェンタニル

- 2,2,3,3-テトラメチルシクロプロピルフェンタニル

準備方法

合成経路および反応条件: シクロプロピルノルフェンタニル(塩酸塩)の合成には、ノルフェンタニルのシクロプロパン化が含まれます。この反応には、通常、シクロプロピルブロミドなどのシクロプロパン化剤を、水素化ナトリウムなどの塩基の存在下で用います。この反応は、中間生成物の加水分解を防ぐために無水条件下で行われます。

工業生産方法: シクロプロピルノルフェンタニル(塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に制御することが含まれます。 最終生成物は、通常、再結晶化またはクロマトグラフィー法を用いて精製されます .

化学反応の分析

反応の種類: シクロプロピルノルフェンタニル(塩酸塩)は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 求核置換反応が起こり得、特にシクロプロピル環で起こり得ます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。

主要な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたシクロプロピル誘導体の生成.

4. 科学研究への応用

シクロプロピルノルフェンタニル(塩酸塩)は、特に以下のような分野において、科学研究で広く使用されています。

化学: 質量分析法やクロマトグラフィーなどの分析方法の標準物質として。

生物学: フェンタニルアナログの代謝経路と生体変換を研究するために。

医学: 法中毒学において、生物学的試料中のフェンタニルアナログを検出および定量化するために。

類似化合物との比較

Cyclopropyl norfentanyl (hydrochloride) is unique due to its cyclopropyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:

- Cyclopropyl fentanyl

- Cyclobutyl fentanyl

- Cyclopentyl fentanyl

- Cyclohexyl fentanyl

- 2,2,3,3-Tetramethylcyclopropyl fentanyl

These compounds differ in the size and substitution pattern of the alicyclic ring, which affects their metabolic stability and receptor binding affinity .

特性

IUPAC Name |

N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQOUNKQBWVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037131 | |

| Record name | Cyclopropyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-04-8 | |

| Record name | Cyclopropyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

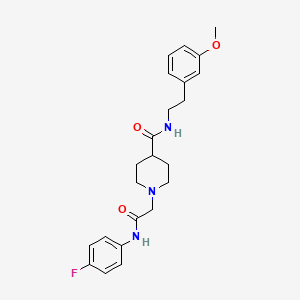

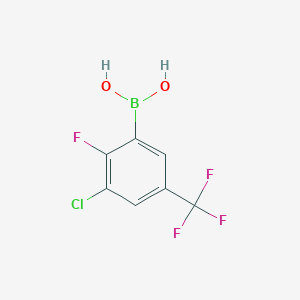

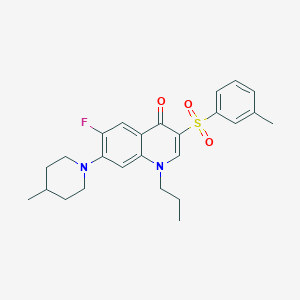

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)